![molecular formula C15H13N7OS B2399768 N-((1H-苯并[d]咪唑-2-基)甲基)-5-甲基-1-(噻唑-2-基)-1H-1,2,3-三唑-4-甲酰胺 CAS No. 1286724-85-3](/img/structure/B2399768.png)

N-((1H-苯并[d]咪唑-2-基)甲基)-5-甲基-1-(噻唑-2-基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

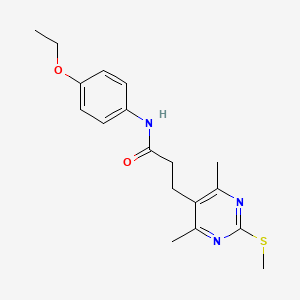

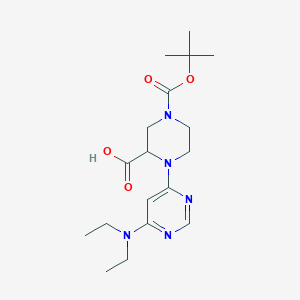

The compound “N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic moieties, including a benzimidazole, a thiazole, and a triazole . The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . The thiazole and triazole moieties are also five-membered heterocyclic rings, each containing three carbon atoms, one nitrogen atom, and one sulfur atom .

科学研究应用

- Anticancer Agents : Researchers explore the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth or signaling pathways .

- Antibacterial and Antifungal Properties : The benzimidazole and triazole moieties contribute to antimicrobial activity. Scientists investigate its effectiveness against bacterial and fungal infections .

- Enzyme Inhibitors : The compound’s structure suggests it could act as an enzyme inhibitor. Researchers study its interactions with specific enzymes, potentially leading to therapeutic applications .

- Single-Molecule Magnets : Certain derivatives of this compound exhibit single-molecule magnet behavior. These materials have applications in data storage and quantum computing .

- Catalysis : Cobalt complexes derived from (benzo[d]imidazol-2-yl)methanols serve as catalysts for water electro-oxidation. Such catalysts are essential for sustainable energy conversion .

- Fluorophores : Researchers explore derivatives of this compound as red-emitting fluorophores. Their high quantum yields and near-infrared absorption make them valuable for biological imaging .

- Quorum Sensing Modulation : The compound may interfere with bacterial quorum sensing, a communication system used by pathogens. Inhibition of quorum sensing could lead to novel antibacterial strategies .

- In Vitro Antitumor Screening : Researchers evaluate the synthesized derivatives for their antitumor activity against various cancer cell lines. This assessment provides insights into their potential as chemotherapeutic agents .

Medicinal Chemistry and Drug Development

Chemical Biology and Enzyme Inhibition

Materials Science and Coordination Chemistry

Biological Imaging and Fluorescent Probes

Pharmacology and Quorum Sensing Inhibition

Antitumor Activity

作用机制

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets

Mode of Action

Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities

Result of Action

Imidazole derivatives are known for their diverse biological activities . The specific molecular and cellular effects of this compound would require further investigation.

属性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7OS/c1-9-13(20-21-22(9)15-16-6-7-24-15)14(23)17-8-12-18-10-4-2-3-5-11(10)19-12/h2-7H,8H2,1H3,(H,17,23)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCKABSRTUQUIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)

![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)

![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)

![Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B2399701.png)

![Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2399702.png)

![Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate](/img/structure/B2399704.png)

![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)